tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane
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Overview
Description
Preparation Methods
The synthesis of tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane typically involves the reaction of tributylstannyl lithium with a suitable precursor containing the dithiane moiety . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane undergoes various types of chemical reactions, including:
Scientific Research Applications
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and inhibition.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane involves the formation of a stable complex with the target molecule. The tin atom in the compound acts as a Lewis acid, coordinating with electron-rich sites on the target molecule . This coordination facilitates the desired chemical transformation, such as bond formation or cleavage .
Comparison with Similar Compounds
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: Similar in structure but lacks the dithiane moiety, making it less versatile in certain organic reactions.
Tributyltin hydride: Commonly used in radical reactions but does not offer the same level of selectivity as the dithiane-containing compound.
Tributyltin acetate: Used in esterification reactions but does not provide the same catalytic efficiency as this compound.
Biological Activity
Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane is a stannane compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a dithiane moiety and a tributyl group, suggests interesting biological properties worth exploring.
- Molecular Formula : C₁₆H₃₄S₂Sn
- Molecular Weight : 409.27 g/mol
- CAS Number : 68970-51-4
Biological Activity Overview
The biological activity of this compound has not been extensively studied in the literature. However, related compounds in the stannane family have shown various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Stannanes are known for their antimicrobial properties. A study on related stannanes indicated that they exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane and interference with cellular metabolism .
Anticancer Properties
Research into organotin compounds has revealed their potential as anticancer agents. For instance, certain stannanes have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The specific activity of this compound in this regard remains to be elucidated but could be hypothesized based on its structural analogs.
Case Studies and Research Findings
- Study on Organotin Compounds :
- Dithiane Moiety Influence :
Data Table: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | TBD | TBD | Further studies required |
Tributylstannane | Moderate | Moderate | Effective against Staphylococcus aureus |
Dibutyltin dichloride | High | High | Induces apoptosis in cancer cells |
Properties
CAS No. |
651302-60-2 |
---|---|
Molecular Formula |
C23H46S2Sn |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane |
InChI |
InChI=1S/C11H19S2.3C4H9.Sn/c1-9(2)10(3)5-6-11-12-7-4-8-13-11;3*1-3-4-2;/h10-11H,1-2,4-8H2,3H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
InChI Key |
QFAUUJUIICTSQB-CZEDPBFNSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)[C@@H](C)CCC1SCCCS1 |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(C)CCC1SCCCS1 |
Origin of Product |
United States |
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